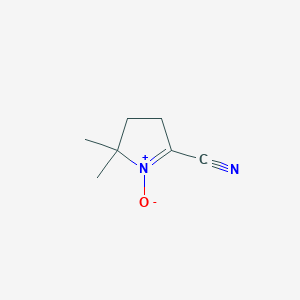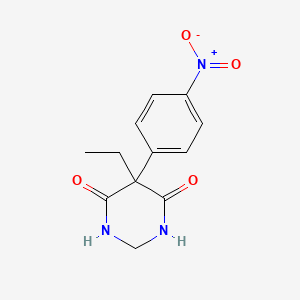![molecular formula C7H13NO3 B14628731 Ethyl [(but-2-en-1-yl)oxy]carbamate CAS No. 54149-35-8](/img/structure/B14628731.png)
Ethyl [(but-2-en-1-yl)oxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(but-2-en-1-yl)oxy]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a but-2-en-1-yl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(but-2-en-1-yl)oxy]carbamate typically involves the reaction of ethyl chloroformate with but-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
C2H5OCOCl+C4H7OH→C2H5OCOOCH2CH2CH=CH2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(but-2-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce ethyl [(but-2-en-1-yl)oxy]amine.
Scientific Research Applications
Ethyl [(but-2-en-1-yl)oxy]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [(but-2-en-1-yl)oxy]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl [(but-2-en-1-yl)oxy]carbamate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other carbamates and influences its reactivity and applications.
Properties
CAS No. |
54149-35-8 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl N-but-2-enoxycarbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3,5H,4,6H2,1-2H3,(H,8,9) |
InChI Key |
AQCTXFGMWNWAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


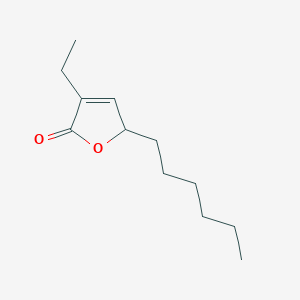
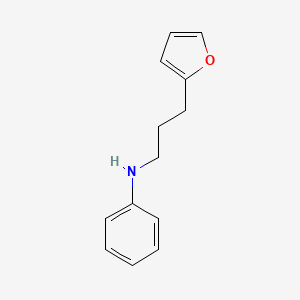
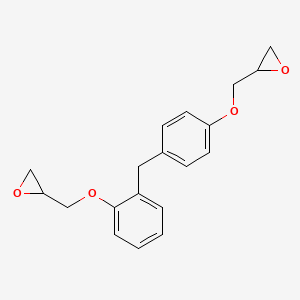



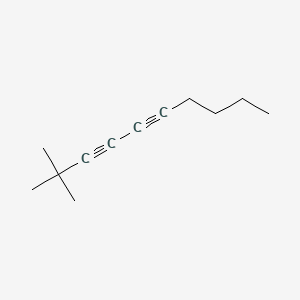
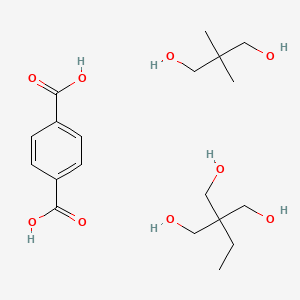
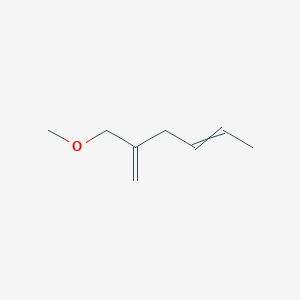


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
